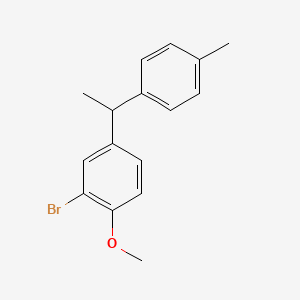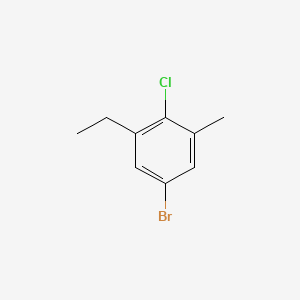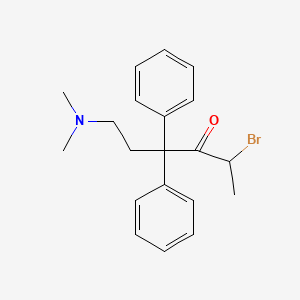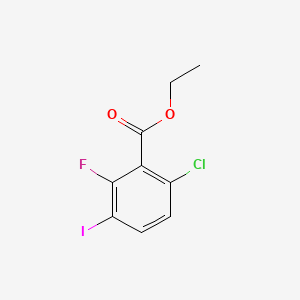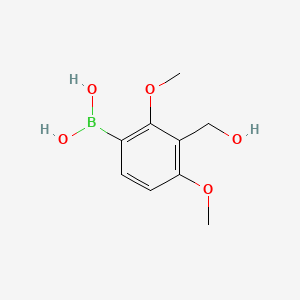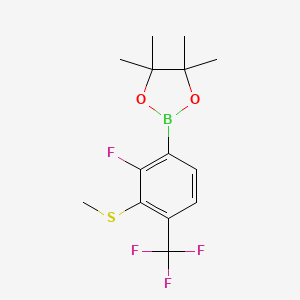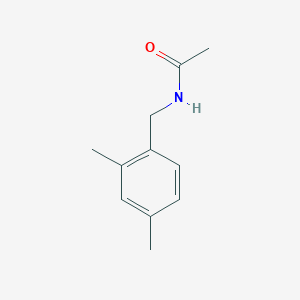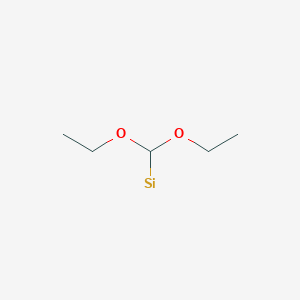
Diethoxymethylsilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxymethylsilicon, also known as diethoxymethylsilane, is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its role as a silicon source in the chemical vapor deposition of high-quality films and silicon dioxide films .
Vorbereitungsmethoden
Diethoxymethylsilicon can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with ethanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diethoxymethylsilicon undergoes various types of chemical reactions, including:
Reduction: It can be used as a reducing agent in the selective reduction of carbonyl compounds.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, often catalyzed by transition metals such as rhodium or platinum.
Substitution: This compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include transition metal catalysts, alcohols, and acids. The major products formed from these reactions are often organosilicon compounds with various functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Diethoxymethylsilicon has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of siloxane polymers and other organosilicon compounds.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: this compound is used in the development of medical devices and drug delivery systems due to its biocompatibility and stability.
Industry: It is widely used in the semiconductor industry for the deposition of silicon dioxide films and other high-quality coatings
Wirkmechanismus
The mechanism by which diethoxymethylsilicon exerts its effects involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of the resulting compounds. The molecular targets and pathways involved in these reactions include the activation of silicon-hydrogen bonds and the subsequent formation of silicon-oxygen-silicon linkages .
Vergleich Mit ähnlichen Verbindungen
Diethoxymethylsilicon can be compared with other similar compounds such as dimethoxymethylsilane and methyltrichlorosilane. While all these compounds are used as silicon sources, this compound is unique due to its specific reactivity and the types of films it can produce. Dimethoxymethylsilane, for example, is often used in similar applications but has different reactivity due to the presence of methoxy groups instead of ethoxy groups .
Similar compounds include:
- Dimethoxymethylsilane
- Methyltrichlorosilane
- Triethoxysilane
This compound stands out due to its versatility and the high-quality films it can produce, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H11O2Si |
|---|---|
Molekulargewicht |
131.22 g/mol |
InChI |
InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
GSPGDJGLXPJZSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


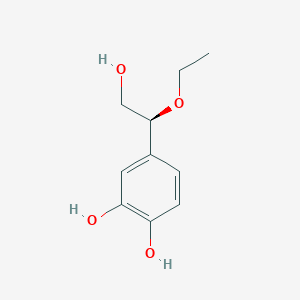
![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)

![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)

